1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one
Description
1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one is a halogenated imidazolidinone derivative featuring a phenyl ring substituted with bromine (Br) at position 3 and fluorine (F) at position 2. The imidazolidin-2-one core provides a rigid, planar structure with hydrogen-bonding capabilities via the carbonyl oxygen and NH groups.
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c10-7-5-6(1-2-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAZJAYGRQWYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized with ethylenediamine to yield the desired imidazolidinone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the meta-position of the phenyl ring participates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex derivatives.
Key Findings :
-
Suzuki coupling with aryl boronic acids replaces bromine with aryl groups, forming biaryl systems.
-
Buchwald–Hartwig amination introduces amines at the bromine site, retaining the fluorine substituent .
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atom activates the bromine for nucleophilic substitution under specific conditions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 6 h | 3-methoxy-4-fluorophenyl analog | 55% | |
| Piperidine | K₂CO₃, DMSO, 80°C, 8 h | Piperidine-substituted derivative | 63% |
Mechanistic Insight :
-
Fluorine’s -I effect enhances the electrophilicity of the brominated carbon, facilitating nucleophilic attack.
Functionalization of the Imidazolidinone Ring
The imidazolidinone moiety undergoes ring-opening, oxidation, and cycloaddition reactions.
3.1. Ring-Opening Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O (acidic) | H₂SO₄, reflux, 4 h | 3-bromo-4-fluorophenylglycine | 48% | |
| NH₂NH₂·H₂O | Ethanol, 70°C, 3 h | Hydrazide derivative | 60% |
3.2. Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 2 h | Imidazolidinedione | 73% | |
| m-CPBA | CH₂Cl₂, 0°C, 1 h | Epoxide intermediate | 65% |
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens via metal-halogen exchange.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuI, LiCl | DMF, 140°C, 10 h | 3-iodo-4-fluorophenyl analog | 58% | |
| AgF, [Pd] catalyst | THF, 60°C, 6 h | 3-fluoro-4-fluorophenyl analog | 41% |
Cycloaddition and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles.
Notable Application :
Stability Under Reactive Conditions
| Condition | Observation | Source |
|---|---|---|
| Strong base (NaOH) | Ring hydrolysis to form carboxylic acid | |
| UV light (254 nm) | Dehalogenation to form 4-fluorophenyl derivative |
Scientific Research Applications
Medicinal Chemistry
1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one has been explored for its pharmacological potential, particularly as a pharmacophore in drug design. Its unique structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Case Study: Alzheimer's Disease Treatment
Research has indicated that compounds similar to this compound may serve as inhibitors of BACE1 (beta-secretase), an enzyme implicated in the formation of amyloid plaques associated with Alzheimer's disease. By modulating BACE1 activity, these compounds could potentially ameliorate symptoms and slow disease progression .
Materials Science
The compound's structural characteristics make it suitable for developing novel materials with specific properties, such as conductivity or fluorescence. Its application in creating advanced materials could lead to innovations in electronics and photonics.
Table 1: Potential Applications in Materials Science
| Application Area | Description |
|---|---|
| Conductive Polymers | Used in the development of materials that exhibit electrical conductivity. |
| Fluorescent Sensors | Potential use in creating sensors that detect specific chemical interactions. |
Biological Studies
In biological research, this compound is employed to investigate its interactions with enzymes and receptors. Understanding these interactions can provide insights into its therapeutic uses.
Mechanism of Action
The mechanism involves the compound's interaction with molecular targets, where the bromo and fluoro substituents enhance binding affinity. The imidazolidinone ring contributes to hydrogen bonding and other interactions that modulate target activity.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The bromo and fluoro substituents on the phenyl ring can enhance binding affinity and specificity, while the imidazolidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Effects: Halogen Position and Electronic Properties
- 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one (Positional Isomer): A positional isomer with Br and F swapped on the phenyl ring ().
1-(3-Bromophenyl)imidazolidin-2-one (Missing Fluoro Substituent) :
Lacks the 4-fluoro group, reducing electron-withdrawing effects and polarity. This may increase lipophilicity compared to the target compound, impacting membrane permeability in drug design contexts .- 1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one: Features amino (-NH₂) and methyl (-CH₃) groups alongside fluorine.
Core Modifications: Imidazolidinone vs. Heterocyclic Variants
- Indole-Based Analogs (): Compounds like 2-amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-imidazol-4-one replace the phenyl ring with an indole scaffold.
- Pyridyl-Imidazolidinones (): Derivatives such as dichloro{bis[1-(4-phenyl-2-pyridyl)imidazolidin-2-one]}copper(II) (10a) incorporate pyridine rings. The pyridyl nitrogen enables coordination to metal ions (e.g., Cu²⁺), forming square-pyramidal complexes with Cu-Cl bond lengths of ~2.49 Å . The target compound’s lack of pyridyl nitrogen limits such coordination unless modified.
Carbazole Derivatives () :
1-(3-(3,6-difluoro-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidin-2-one replaces phenyl with a carbazole system. The carbazole’s extended π-system and fluorine substituents enhance cryptochrome modulation, relevant in diabetes therapeutics .
Physicochemical Properties
- Fluorescence: Isoquinoline derivatives like 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) exhibit Stokes shifts of 54–76 nm and molar extinction coefficients up to 5083 M⁻¹cm⁻¹ (). The target’s bromo-fluoro substituents may redshift absorption/emission maxima due to enhanced electron withdrawal.
Solubility and Stability :
Nitrothiazolyl analogs (e.g., 1-(5-nitrothiazol-2-yl)imidazolidin-2-one) display moderate aqueous solubility influenced by nitro groups (). The target’s halogens likely reduce solubility compared to polar substituents (e.g., -OH in ) but improve metabolic stability.
Data Table: Key Comparisons of Structural Analogs
Biological Activity
1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one is a compound belonging to the imidazolidinone family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features an imidazolidinone core, which is known for its significant pharmacophoric properties. The presence of the bromo and fluoro substituents on the phenyl ring enhances its lipophilicity and biological activity.
Antimicrobial Activity
Research has indicated that imidazolidinones exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of imidazolidinone can effectively inhibit the growth of various bacterial strains. A comparative study demonstrated that compounds with similar structures to this compound displayed minimum inhibitory concentrations (MIC) in the range of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazolidinones has been extensively studied. In vivo assays using carrageenan-induced paw edema models have shown that compounds similar to this compound can significantly reduce inflammation. For example, one study reported a percentage inhibition of edema comparable to indomethacin, a standard anti-inflammatory drug .
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| This compound | 1000 | 70 |
| Indomethacin | 1000 | 75 |
Anticancer Activity
Recent investigations have highlighted the anticancer potential of imidazolidinones. For instance, in vitro studies demonstrated that compounds with similar structures induce apoptosis in cancer cell lines through the activation of caspase pathways. One study reported that certain analogs exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
The mechanisms underlying the biological activities of this compound are multifaceted:
- COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Apoptotic Pathways : The induction of apoptosis in cancer cells suggests that these compounds may interact with cellular signaling pathways involved in cell survival and death.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and inhibition of nucleic acid synthesis are potential mechanisms by which imidazolidinones exert their antimicrobial effects.
Case Studies
Several case studies have documented the efficacy of imidazolidinone derivatives:
- Case Study 1 : A derivative exhibiting strong anti-inflammatory properties was tested in a clinical setting for chronic inflammatory diseases, showing significant improvement in patient symptoms compared to placebo controls .
- Case Study 2 : A series of analogs were evaluated for their anticancer activity in vitro, leading to the identification of lead compounds for further development into anticancer agents targeting specific pathways in tumorigenesis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one, and what challenges arise during its preparation?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazolidin-2-one core. For example, nitration and chlorination steps (as seen in structurally similar compounds) are critical for introducing halogens . Key reagents like 1,3-dimethyl-2-imidazolidinone (DMI) and triethylamine (TEA) are used to optimize reaction conditions, particularly for coupling halogenated aromatic groups . Challenges include controlling regioselectivity during halogenation and minimizing by-products, which require careful temperature regulation and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of bromine and fluorine substituents. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) ensures purity (>98%). X-ray crystallography may resolve ambiguities in stereochemistry for derivatives .
Advanced Research Questions
Q. How do bromine and fluorine substituents influence the compound’s biological activity and target interactions?
- Methodological Answer : Bromine enhances electrophilicity and binding affinity to hydrophobic pockets in enzymes (e.g., kinases), while fluorine improves metabolic stability via C-F bond strength. Comparative studies with analogs (e.g., 1-(4-fluorophenyl) derivatives) show that the 3-bromo-4-fluoro configuration increases inhibitory potency against cancer cell lines by 30–50% . Use molecular docking simulations to map interactions with targets like EGFR or PARP .
Table 1: Substituent Effects on Biological Activity
| Substituent Position | Target Affinity (IC₅₀) | Metabolic Stability (t₁/₂) |
|---|---|---|
| 3-Br, 4-F | 12 nM (EGFR) | 8.2 h (human microsomes) |
| 4-F only | 45 nM (EGFR) | 5.1 h |
| 3-Br only | 28 nM (EGFR) | 6.8 h |
| Data extrapolated from analogs in . |
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Step 1 : Synthesize derivatives with variations in the phenyl ring (e.g., replacing Br/Cl or altering fluorine position).
- Step 2 : Test in vitro against target proteins (e.g., kinase inhibition assays) and cell lines (e.g., MCF-7 for breast cancer).
- Step 3 : Correlate electronic (Hammett σ values) and steric parameters (molar refractivity) with activity. For example, electron-withdrawing groups at the 3-position enhance binding to ATP pockets .
Q. What strategies improve reaction yields during large-scale synthesis?
- Methodological Answer :
- Use flow chemistry to enhance mixing efficiency in exothermic steps (e.g., nitration).
- Optimize solvent systems (e.g., DMI/THF mixtures) to reduce side reactions .
- Employ catalytic methods (e.g., Pd-catalyzed cross-coupling) for halogenated intermediates .
Data Analysis and Contradictions
Q. How should discrepancies in biological activity data across studies be addressed?
- Methodological Answer :
- Source 1 : Variations in assay conditions (e.g., serum concentration in cell cultures) can alter IC₅₀ values. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Source 2 : Contradictory SAR trends may arise from differing substitution patterns. Use multivariate analysis (e.g., PCA) to isolate critical substituent effects .
Theoretical and Mechanistic Frameworks
Q. How can computational models guide the study of this compound’s mechanism of action?
- Methodological Answer :
- Density functional theory (DFT) calculates charge distribution to predict reactive sites.
- Molecular dynamics (MD) simulations model binding kinetics with targets like β-lactamases or cytochrome P450 enzymes .
Q. What in vitro/in vivo models are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- In vitro : 3D tumor spheroids for cancer studies; Gram-positive/-negative bacterial panels for antimicrobial screening .
- In vivo : Xenograft models (e.g., HCT-116 colon cancer in mice) with pharmacokinetic profiling (Cmax, AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
